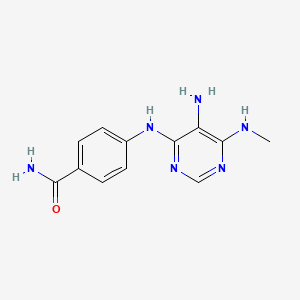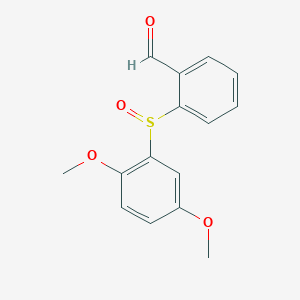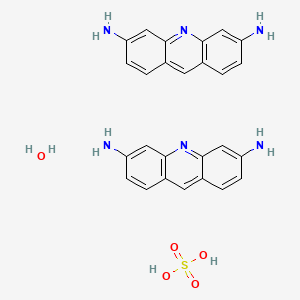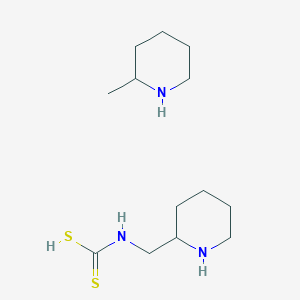
2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include the use of water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and annulation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce piperidinones, while reduction reactions may yield fully saturated piperidine derivatives .
Scientific Research Applications
2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: It is used in the production of agrochemicals and materials science applications
Mechanism of Action
The mechanism of action of 2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and regulation of proteins involved in apoptosis . These interactions contribute to the compound’s biological activities, including its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with significant biological activities.
Uniqueness
2-Methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid is unique due to its specific structure and the combination of functional groups it contains. This uniqueness allows it to participate in a variety of chemical reactions and exhibit a range of biological activities that may not be observed in other similar compounds .
Properties
IUPAC Name |
2-methylpiperidine;piperidin-2-ylmethylcarbamodithioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S2.C6H13N/c10-7(11)9-5-6-3-1-2-4-8-6;1-6-4-2-3-5-7-6/h6,8H,1-5H2,(H2,9,10,11);6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYNWUIHSGJHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.C1CCNC(C1)CNC(=S)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)
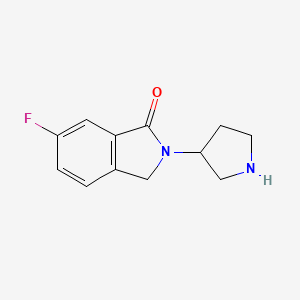
![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)
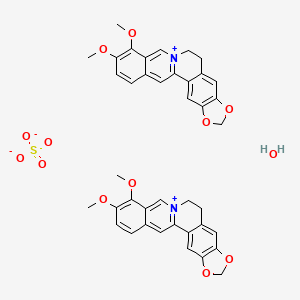
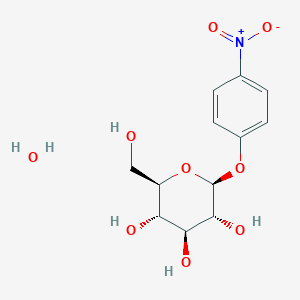
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8002831.png)
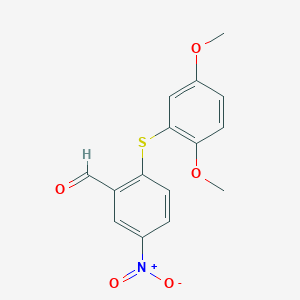
![6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002842.png)
![tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate](/img/structure/B8002853.png)
